碘化钙

描述

Calcium iodide (chemical formula CaI2) is the ionic compound of calcium and iodine. This colorless deliquescent solid is a salt that is highly soluble in water. Its properties are similar to those for related salts, such as calcium chloride . It is used in photography and is also used in cat food as a source of iodine .

Synthesis Analysis

Calcium iodide is commonly synthesized through the direct reaction of its constituent elements, calcium and iodine. This reaction involves the combination of calcium metal with iodine under heat, which results in the formation of calcium iodide . The chemical equation for this reaction can be represented as:

It can also be prepared from calcium carbonate or calcium oxide with hydroiodic acid (HI) . These reactions yield a hydrated form of calcium iodide, often represented as .Molecular Structure Analysis

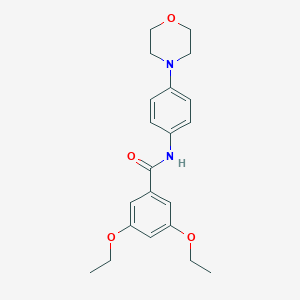

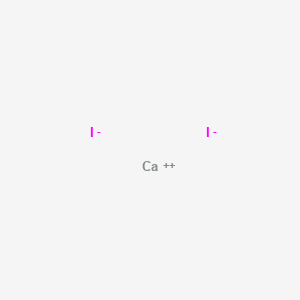

Calcium iodide has a hexagonal crystalline structure that is composed of calcium cations (Ca2+) and iodide anions (I−) held together by ionic bonds. The calcium ions are located at the centers of hexagonal prisms, with the iodide ions occupying the vertices of the prism .

Chemical Reactions Analysis

Calcium iodide can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . The chemical equation for this reaction can be represented as:

Calcium iodide slowly reacts with oxygen and carbon dioxide in the air, liberating iodine, which is responsible for the faint yellow color of impure samples . The chemical equation for this reaction can be represented as:Physical And Chemical Properties Analysis

The molar mass of calcium iodide is 293.887 g/mol, indicating that one molecule of this compound comprises one calcium atom (Ca) and two iodine atoms (I) . Calcium iodide is a white or greyish-white crystalline solid in its pure form, but it can also appear yellow when exposed to air due to the oxidation of iodide ions to iodine . It is soluble in water and alcohol due to its ionic nature, resulting in the formation of hydrated ions .

科学研究应用

Photography

- Field : Photography

- Application : Calcium iodide is used as a component in some types of photographic film .

- Method : It acts as a highly effective catalyst in the process of developing images .

- Results : The use of calcium iodide in photography helps in the development of clear and high-quality images .

Source of Iodine in Cat Food

- Field : Animal Nutrition

- Application : Calcium iodide is used in cat food as a source of iodine .

- Method : It is added to the food during the manufacturing process .

- Results : This helps in maintaining the iodine balance in cats, which is essential for their health .

Health Science Industry

- Field : Health Science

- Application : Both inorganic and organic species have applications in the health science industry, from the manufacturing of disinfection and wound care products to supplements, medicines, and contrast media for radiography .

- Method : The specific methods of application vary depending on the product being manufactured .

- Results : These products help in various health-related aspects, including wound care, supplementation, and medical imaging .

Antiseptic Solutions

- Field : Pharmaceuticals

- Application : Calcium iodide is used in some antiseptic solutions .

- Method : Given iodine’s well-known disinfectant properties, calcium iodide is added to these solutions during their manufacturing process .

- Results : These antiseptic solutions are effective in preventing infections .

Nuclear Medicine

- Field : Nuclear Medicine

- Application : The controlled production of iodine radioisotopes such as 123 I, 124 I, 125 I, and 131 I is exploited in nuclear medicine for radiotherapy and diagnostics .

- Method : High doses of iodine, including calcium iodide, are administered to prevent the accumulation of radioactive iodine in the body .

- Results : This helps in the treatment and diagnosis of various diseases .

Materials Science

- Field : Materials Science

- Application : Iodine clocks offer opportunities for the time-programming of supramolecular assembly and sol–gel transition .

- Method : The specific methods of application are currently under review and discussion .

- Results : This could potentially lead to advancements in the field of materials science .

Industrial Catalyst

- Field : Industrial Chemistry

- Application : Calcium iodide is used as a catalyst in some industrial processes .

- Method : It is added to the reaction mixture to speed up the reaction .

- Results : This results in more efficient industrial processes .

Disinfection and Wound Care Products

- Field : Health Science

- Application : Calcium iodide is used in the manufacturing of disinfection and wound care products .

- Method : It is added to these products during their manufacturing process .

- Results : These products are effective in disinfection and wound care .

Supplements and Medicines

- Field : Pharmaceuticals

- Application : Calcium iodide is used in the manufacturing of supplements and medicines .

- Method : It is added to these products during their manufacturing process .

- Results : These products help in various health-related aspects .

Contrast Media for Radiography

- Field : Radiology

- Application : Calcium iodide is used in the manufacturing of contrast media for radiography .

- Method : It is added to these products during their manufacturing process .

- Results : These products help in improving the quality of radiographic images .

Prevention of Radioactive Iodine Accumulation

- Field : Nuclear Medicine

- Application : After nuclear disasters, intake of high doses of iodine, including calcium iodide, prevents the accumulation of radioactive iodine in the body .

- Method : High doses of iodine, including calcium iodide, are administered .

- Results : This helps in preventing the accumulation of radioactive iodine in the body .

Thermal Transformations

- Field : Materials Science

- Application : Thermal transformations in calcium iodate were studied .

- Method : The specific methods of application are currently under review and discussion .

- Results : This could potentially lead to advancements in the field of materials science .

High-Light-Yield Scintillator for Astroparticle Physics

- Field : Astroparticle Physics

- Application : Calcium iodide is being developed as a high-light-yield scintillator for astroparticle physics experiments .

- Method : The scintillator crystal’s performance is being studied, with a focus on its high light emissions and potential for pulse shape discrimination .

- Results : The development of this scintillator could potentially advance the field of astroparticle physics, particularly in the detection of dark matter and neutrino-less double beta decay .

Gamma-Ray or X-Ray Detectors

- Field : Radiation Detection

- Application : Calcium-doped cesium iodide scintillators are being investigated as alternative gamma-ray or X-ray detectors .

- Method : The effect of Ca-composition variation on the crystal structure, crystallinity, optical properties, and radiation detection performance is being studied .

- Results : This research could potentially lead to advancements in the field of radiation detection .

安全和危害

Although it’s not highly toxic, calcium iodide can cause skin and eye irritation upon direct contact. It may also be harmful if ingested or inhaled, causing irritation to the gastrointestinal and respiratory tracts . It is advised to handle calcium iodide in a well-ventilated area or under a fume hood to prevent inhalation . Wearing appropriate protective clothing, including gloves and safety goggles, is crucial when handling this compound to prevent skin and eye contact .

属性

IUPAC Name |

calcium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMYWSMUMWPJLR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ca+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaI2 | |

| Record name | calcium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064945 | |

| Record name | Calcium iodide (CaI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcarea iodata | |

CAS RN |

10102-68-8 | |

| Record name | Calcium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium iodide (CaI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium iodide (CaI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EKI9QEE2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)

![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)